

Application Notes and Protocols: Myricetin from *Myrica rubra*

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Compound of Interest

Compound Name: Myricetin

Cat. No.: B1677590

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Introduction

Myricetin, a naturally occurring flavonoid, is a polyhydroxyflavonol found in various fruits, vegetables, and medicinal plants, including the fruit, leaves, and bark of *Myrica rubra* (Chinese bayberry).[1] It has garnered significant attention from the scientific community for its wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[2][3][4] These biological activities make **myricetin** a promising candidate for the development of novel therapeutics. This document provides detailed protocols for the extraction and isolation of **myricetin** from *Myrica rubra* and an overview of its mechanism of action, focusing on its anti-inflammatory signaling pathways.

Data Presentation: Extraction and Purity of Myricetin

The following tables summarize quantitative data from various studies on the extraction of **myricetin** and related compounds from different parts of *Myrica rubra*, as well as the purity of the isolated compounds.

Table 1: Optimized Extraction Conditions for **Myricetin** and Polyphenols from *Myrica rubra*

Plant Part	Extraction Method	Optimal Conditions	Yield	Reference
Leaves	Ultrasonic-assisted extraction with tea saponin	Liquid-to-material ratio: 15:1 (mL:g), Ethanol: 80%, Temperature: 70°C, Time: 50 min, Tea saponin: 0.3%	1.33% (myricetin)	[5]
Leaves	Deep eutectic solvent (DES) ultrasonic-assisted extraction	DES: Choline chloride-urea (1:2 molar ratio) with 30% water, Liquid-to-solid ratio: 38.1 mL/g, Time: 45 min, Temperature: 72°C	22.47 mg/g (myricetin)	
Leaves	Response surface methodology for total flavonoids	Temperature: 60°C, Ethanol: 60%, Liquid-to-solid ratio: 60:1, Ultrasonic power: 120 W	11.56% (total flavonoids)	
Pomace	Response surface methodology for total polyphenols	Temperature: 60°C, Ultrasonic power: 270 W, Ethanol: 53%, Time: 57 min, Solid-to-liquid ratio: 1:34	24.37 mg/g (total polyphenols)	

Leaves	Acetone Extraction for Prodelphinidins	Acetone:	117.3 ± 5.1 mg/g (prodelphinidins)
		56.93%, Time:	
		31.98 min, Solid-	
		to-liquid ratio:	
		1:44.52,	
		Temperature:	
		50.00°C	

Table 2: Purity of **Myricetin** and Related Compounds Isolated from *Myrica rubra* Bark

Compound	Isolation Method	Purity	Reference
Myricetin	High-Speed Counter-Current Chromatography (HSCCC)	95.3%	
Myricitrin	High-Speed Counter-Current Chromatography (HSCCC)	96.1%	
Epigallocatechin gallate	High-Speed Counter-Current Chromatography (HSCCC)	93.0%	
Myricanol	High-Speed Counter-Current Chromatography (HSCCC)	94.6%	

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of Myricetin from *Myrica rubra* Leaves

This protocol is based on the optimization of ultrasonic-assisted extraction using a surfactant to enhance yield.

Materials and Equipment:

- Dried *Myrica rubra* leaf powder
- 80% Ethanol
- Tea saponin
- Ultrasonic bath
- Filter paper
- Rotary evaporator
- Analytical balance

Procedure:

- Weigh 1.0 g of dried *Myrica rubra* leaf powder and place it in a flask.
- Add 15 mL of 80% ethanol.
- Add 0.3% (w/v) of tea saponin to the mixture.
- Place the flask in an ultrasonic bath and sonicate at 70°C for 50 minutes.
- After extraction, filter the mixture to separate the extract from the solid residue.
- Concentrate the filtrate using a rotary evaporator to obtain the crude **myricetin** extract.
- Dry the extract to a constant weight and calculate the yield.

Protocol 2: Deep Eutectic Solvent (DES) Based Ultrasonic-Assisted Extraction of Myricetin

This protocol utilizes a green and efficient deep eutectic solvent for the extraction of **myricetin** from *Myrica rubra* leaves.

Materials and Equipment:

- Dried *Myrica rubra* leaf powder (sifted through a 40-mesh sieve)
- Choline chloride
- Urea
- Distilled water
- Ultrasonic bath
- Centrifuge
- HPLC system for quantification

Procedure:

- Prepare the DES by mixing choline chloride and urea at a molar ratio of 1:2 and heating at 80°C until a clear liquid is formed. Add 30% (v/v) water to the DES.
- Mix the dried leaf powder with the prepared DES at a liquid-to-solid ratio of 38.1 mL/g.
- Perform ultrasonic-assisted extraction at 72°C for 45 minutes.
- After extraction, centrifuge the mixture to separate the supernatant.
- Filter the supernatant through a 0.45 µm membrane before HPLC analysis to quantify the **myricetin** content.

Protocol 3: Isolation of Myricetin by Column Chromatography

This protocol describes a general procedure for the isolation of **myricetin** from a crude extract using silica gel column chromatography.

Materials and Equipment:

- Crude **myricetin** extract from *Myrica rubra*
- Silica gel (100-200 mesh)
- Glass column
- Solvents: Hexane, Chloroform, Ethanol, Methanol
- Thin-Layer Chromatography (TLC) plates
- Collection tubes
- Rotary evaporator

Procedure:

- Prepare a slurry of silica gel in hexane and pack it into the glass column.
- Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.
- Load the dried extract-silica gel mixture onto the top of the packed column.
- Begin elution with 100% hexane.
- Gradually increase the polarity of the mobile phase by introducing chloroform, ethanol, and methanol in increasing ratios (e.g., 90:10, 80:20, etc.).
- Collect fractions of the eluate in separate tubes.
- Monitor the separation by performing TLC analysis on the collected fractions.
- Combine the fractions that show a similar TLC profile corresponding to **myricetin**.
- Evaporate the solvent from the combined fractions using a rotary evaporator to obtain isolated **myricetin**.

Protocol 4: Isolation of Myricetin by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a method used for the separation of multiple compounds from *Myrica rubra* bark.

Materials and Equipment:

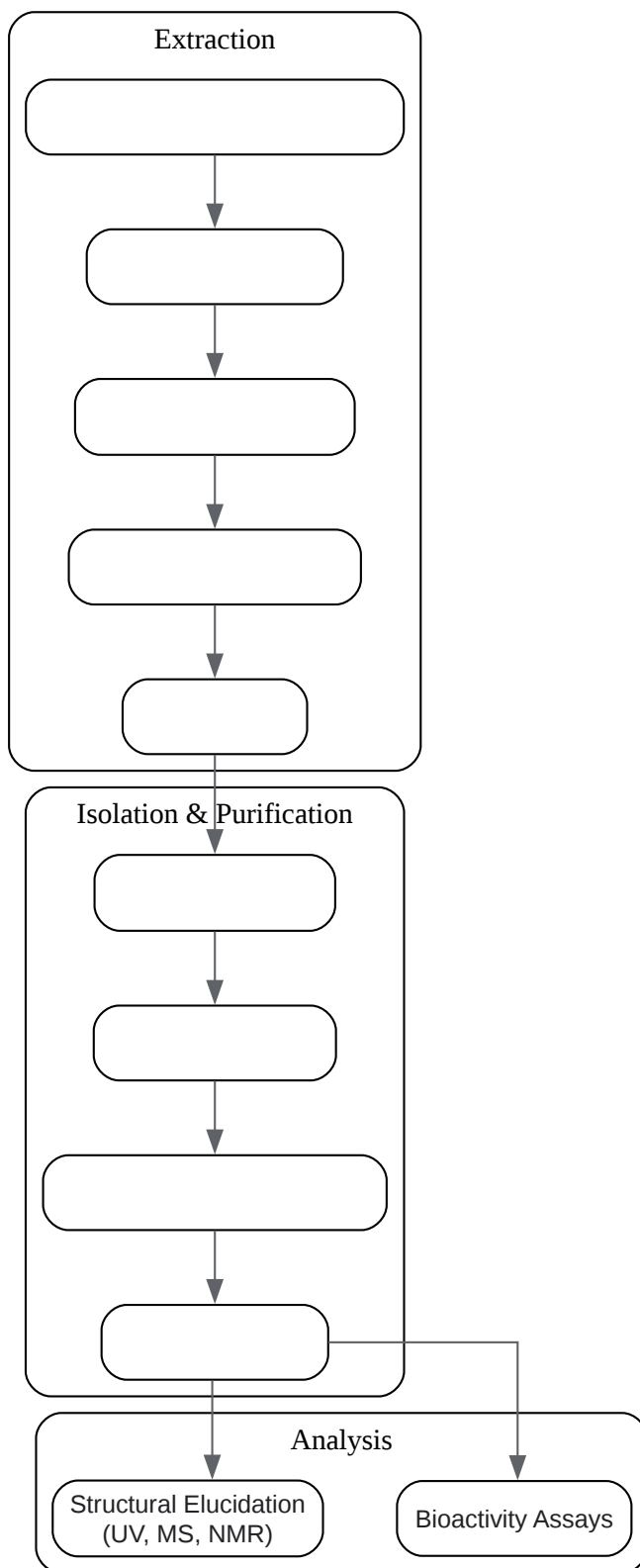
- Crude ethyl acetate extract of *Myrica rubra*
- HSCCC instrument
- Solvent system: Chloroform-methanol-water (10:8:3, v/v/v)
- HPLC system for purity analysis

Procedure:

- Prepare the two-phase solvent system by thoroughly mixing chloroform, methanol, and water in the specified ratio and allowing the phases to separate.
- Fill the HSCCC column with the stationary phase.
- Pump the mobile phase through the column at a specific flow rate until hydrodynamic equilibrium is reached.
- Dissolve the crude extract in a suitable volume of the solvent mixture and inject it into the HSCCC system.
- Collect the eluate in fractions based on the chromatogram peaks. **Myricetin** is typically collected in the later fractions.
- Analyze the purity of the collected fractions corresponding to **myricetin** using HPLC.
- Combine the pure fractions and evaporate the solvent to obtain isolated **myricetin**.

Mandatory Visualizations

Experimental Workflow



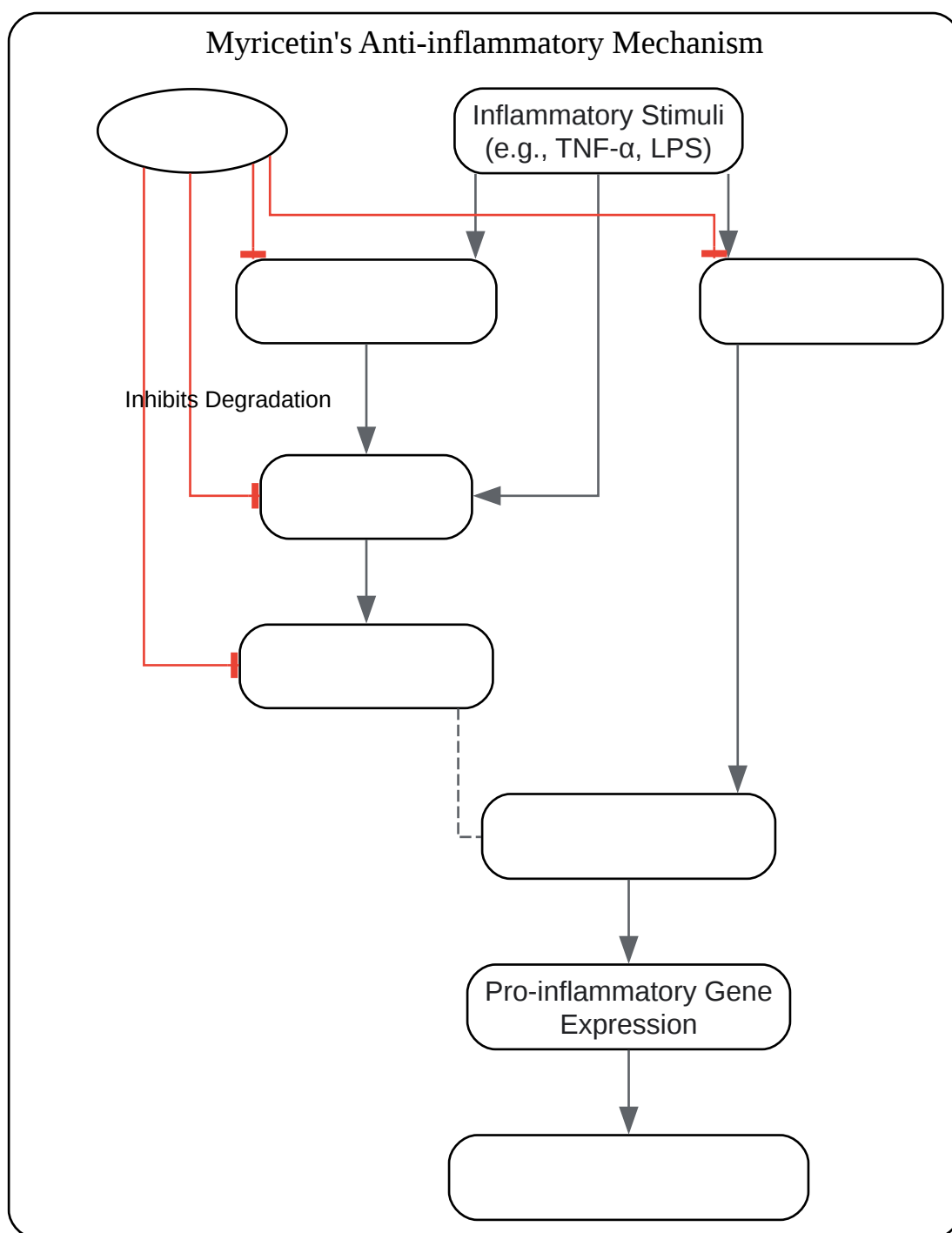
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Caption: Workflow for **Myricetin** Extraction and Isolation.

Myricetin's Anti-inflammatory Signaling Pathway

Myricetin exerts its anti-inflammatory effects by modulating several key signaling pathways. One of the primary mechanisms is the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Inflammatory stimuli, such as TNF- α , typically lead to the activation of IKK (I κ B kinase), which then phosphorylates I κ B α , leading to its degradation. This allows the p65 subunit of NF- κ B to translocate to the nucleus and induce the expression of pro-inflammatory genes, including COX-2 (cyclooxygenase-2), iNOS (inducible nitric oxide synthase), and various cytokines. **Myricetin** can suppress the degradation of I κ B α , thereby preventing the nuclear translocation of p65 and subsequent gene expression.

Furthermore, **myricetin** has been shown to influence the MAPK (mitogen-activated protein kinase) and PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) signaling pathways, which are also involved in the inflammatory response. By inhibiting these pathways, **myricetin** can further reduce the production of inflammatory mediators. The inhibition of COX-2 expression and activity is a key aspect of **myricetin**'s anti-inflammatory properties, leading to a reduction in prostaglandin synthesis.



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Caption: **Myricetin's** Inhibition of Inflammatory Pathways.

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